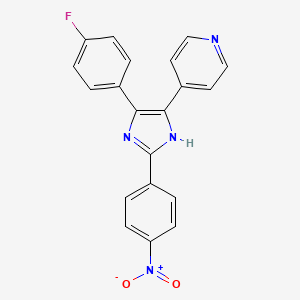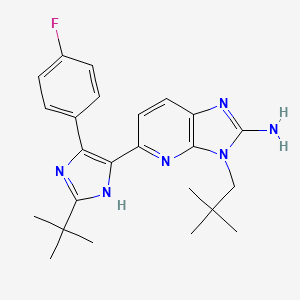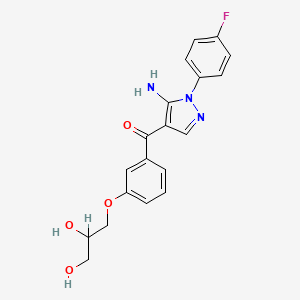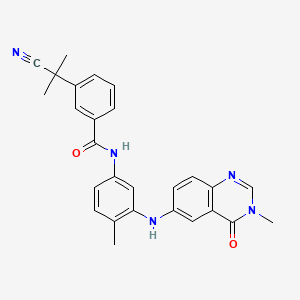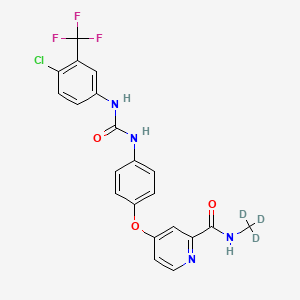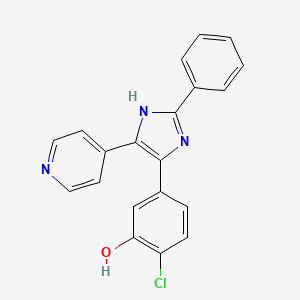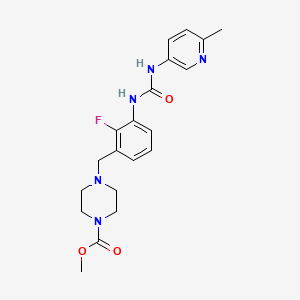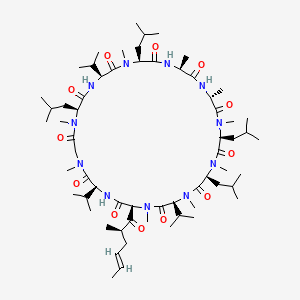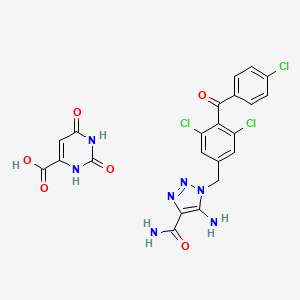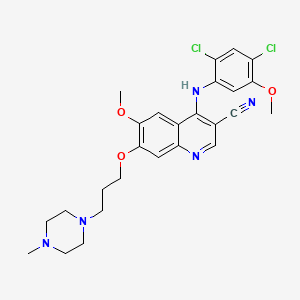
博舒替尼
描述
Bosutinib, sold under the brand name Bosulif, is a small molecule BCR-ABL and src tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia . It interferes with the growth of cancer cells, which are eventually destroyed by the body .
Synthesis Analysis
Bosutinib is synthesized from 3-methoxy-4-hydroxybenzoic acid. The process starts with esterification of the starting material, followed by alkylation, nitration, reduction, cyclization, chlorination and two successive amination reactions . Another process for the preparation of Bosutinib has been patented, which involves the use of novel intermediates .
Molecular Structure Analysis
Bosutinib is a 7-alkoxy-3-quinolinecarbonitrile that functions as a potent, dual SRC and ABL tyrosine kinase inhibitor . Its chemical formula is C26H29Cl2N5O3 and it has a molecular weight of 530.446 .
Chemical Reactions Analysis
Bosutinib is metabolized through CYP3A4 to inactive metabolites . Infrared spectroscopy and single crystal data collection have been used for its structural and spectroscopic analysis .
Physical And Chemical Properties Analysis
Bosutinib is a white to yellowish tan powder . It is a highly soluble compound at below pH 5 and the solubility decreases with increase in pH .
科学研究应用
博舒替尼:科学研究应用综述:
慢性髓性白血病 (CML) 的治疗
博舒替尼是一种强效的酪氨酸激酶抑制剂,被批准用于治疗 CML。它靶向 Src 和 ABL 激酶,这些激酶在 CML 的发病机制中起关键作用。 临床试验已经证明了它对先前治疗耐药或不耐受的患者的疗效,包括新诊断的 Ph+ 慢性期 CML .
对抗 BCR-ABL 突变的功效
体外研究和异种移植模型表明,博舒替尼对多种伊马替尼耐药的 BCR-Abl 突变有效。 这使其成为对一线治疗产生耐药的 CML 患者的宝贵选择 .
对生育能力的影响
研究表明,博舒替尼会影响生育能力。 一项使用 70 mg/kg/天的剂量的研究结果表明,男性受试者的怀孕率下降了 16%,这突出了在治疗计划中考虑生育问题的必要性 .
体外代谢稳定性评估
博舒替尼的代谢稳定性已在体外进行了评估,强调了建立 LC-MS/MS 方法以对其在人肝微粒体 (HLM) 矩阵中进行定量的重要性。 这对于理解其代谢和优化给药方案至关重要 .
双重 Src/ABL 激酶抑制
博舒替尼的双重抑制机制提供了独特的靶标组合,超越了 CML 治疗。 这拓宽了它在靶向参与各种疾病的其他激酶方面的潜在应用 .
独特的副作用特征
由于其广泛的激酶靶标范围,博舒替尼具有独特的副作用特征,使其与其他酪氨酸激酶抑制剂有所不同。 了解这些副作用对于管理治疗期间的患者护理至关重要 .
作用机制
Target of Action
Bosutinib is a potent, dual SRC and ABL tyrosine kinase inhibitor . It primarily targets the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML) due to the reciprocal translocation t (9;22) (q34;q11) . The drug also inhibits most resistance-conferring BCR-ABL mutations except V299L and T315 .
Mode of Action
Bosutinib works by blocking the action of an abnormal protein that signals cancer cells to multiply . This helps stop the spread of cancer cells. It functions as a competitive inhibitor of both Src and ABL tyrosine kinases . By inhibiting these kinases, bosutinib disrupts the signaling pathways that promote cancer cell growth and proliferation.
Biochemical Pathways
Bosutinib affects several biochemical pathways due to its dual inhibition of Src and ABL kinase. The BCR-ABL fusion protein, which is a target of bosutinib, is a deregulated tyrosine kinase that activates several proliferative and antiapoptotic signaling pathways . By inhibiting this protein, bosutinib disrupts these pathways, leading to a decrease in cancer cell proliferation.
Pharmacokinetics
Bosutinib exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins (94%), and is primarily metabolized in the liver by cytochrome P450 3A4 . Peak plasma concentrations of bosutinib occur at 4–6 h following oral administration .
Result of Action
The molecular and cellular effects of bosutinib’s action include reduced cell proliferation, migration, and invasion of cancer cell lines . It also promotes cell-to-cell adhesions and a membrane localization of beta-catenin, a phosphoprotein that functions as both a structural component of the cell adhesion/actin cytoskeleton network and a signaling molecule . Bosutinib also stimulates bacterial killing by elevating the intracellular levels of reactive oxygen species .
Action Environment
The action, efficacy, and stability of bosutinib can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of bosutinib . Additionally, hepatic and renal impairment can increase the exposure to bosutinib . Therefore, coadministration of bosutinib with strong or moderate CYP3A inhibitors or inducers should be avoided .
安全和危害
Bosutinib may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation while handling Bosutinib .
未来方向
属性
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPYILGKFZZVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861568 | |
| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bosutinib is a tyrosine kinase inhibitor. Although it is able to inhibit several tyrosine kinases such as Src, Lyn, and Hck, which are members of the Src-family of kinases, its primary target is the Bcr-Abl kinase. The Bcr-Abl gene is a chimeric oncogene created from the fusion of the breakpoint-cluster (Bcr) gene and Abelson (Abl) tyrosine gene. This chromosomal abnormality results in the formation of what is commonly known as the Philadelphia chromosome or Philadelphia translocation. The Bcr-Abl gene expresses a particular kinase that promotes the progression of CML. A decrease in the growth and size of the CML tumour has been observed following administration of bosutinib. Bosutinib did not inhibit the T315I and V299L mutant cells. | |
| Record name | Bosutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
380843-75-4 | |
| Record name | Bosutinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380843-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bosutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bosutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5018V4AEZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bosutinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bosutinib is a potent, dual tyrosine kinase inhibitor (TKI) that primarily targets Bcr-Abl, the oncogenic fusion protein responsible for chronic myeloid leukemia (CML) [, , ]. It functions as a dual Src/Abl kinase inhibitor, effectively blocking the abnormal signaling pathways activated by Bcr-Abl [, , ]. This inhibition leads to a cascade of downstream effects, including:
ANone: The research papers provided focus primarily on the pharmacological properties and clinical efficacy of Bosutinib. Details regarding its molecular formula, weight, and spectroscopic data are not explicitly discussed. For detailed structural information, please refer to chemical databases and publications specifically dedicated to the structural characterization of Bosutinib.
ANone: The provided research articles primarily focus on the pharmacological aspects of Bosutinib. Information regarding its material compatibility and stability under various conditions is not directly addressed. For details on these aspects, please refer to drug formulation and stability studies on Bosutinib.
A: Bosutinib functions as a kinase inhibitor, not as a catalyst. Its primary mechanism of action involves binding to the active sites of specific tyrosine kinases, thereby blocking their catalytic activity [, ].
A: While the provided research papers do not elaborate on specific computational models, they highlight the importance of understanding the structural basis of Bosutinib's activity [, ]. Molecular modeling studies, for instance, have been instrumental in understanding how structural variations in the aniline ring of Bosutinib and its isomer influence their binding affinity to target kinases like Chk1 and Wee1 []. These insights are crucial for optimizing the design of future kinase inhibitors with improved potency and selectivity.
A: A key finding from the research emphasizes the significance of the methoxy group's position on the aniline ring for Bosutinib's binding affinity to target kinases []. Studies comparing Bosutinib with its isomer, which differs only in the arrangement of R groups around the aniline ring, revealed notable differences in their inhibitory potencies against Chk1 and Wee1 kinases []. Specifically, shifting the methoxy group from position 5 in Bosutinib to position 3 in its isomer resulted in enhanced binding to both kinases, suggesting this structural modification increases potency [].
ANone: The research papers provided concentrate on the clinical and pharmacological aspects of Bosutinib, and do not directly address SHE regulations. For detailed information on regulatory compliance, risk minimization, and responsible practices regarding Bosutinib, please consult relevant safety data sheets and regulatory guidelines.
ANone: Several research papers provide insights into the PK/PD profile of Bosutinib:
ANone: Numerous studies highlight the efficacy of Bosutinib in both laboratory and clinical settings:
A: The safety and tolerability of Bosutinib have been extensively evaluated in clinical trials [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B1684342.png)
![(2S,3S)-2-{(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl}-3-phenyl-N-(4-propionyl-1,3-thiazol-2-yl)butanamide](/img/structure/B1684347.png)
![3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1684348.png)
![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)
